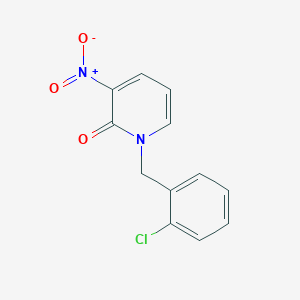

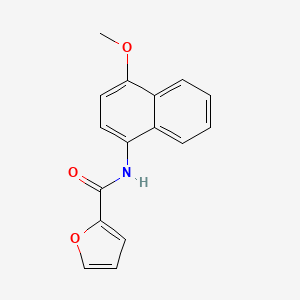

1-(2-chlorobenzyl)-3-nitropyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Chlorobenzyl)-3-nitropyridin-2(1H)-one is a compound that has garnered interest due to its potential utility in chemical synthesis and material science. While specific studies directly addressing this compound are limited, insights can be drawn from research on similar nitropyridine derivatives and chlorobenzyl compounds. These compounds are often explored for their electronic properties, potential as intermediates in organic synthesis, and roles in forming materials with novel properties.

Synthesis Analysis

The synthesis of nitropyridine derivatives often involves multistep reactions, including nitration, chlorination, and condensation processes. A study on related compounds indicates the use of aromatic amines in reactions with nitropropene derivatives, followed by dehydrobromination, to obtain nitropyridines with specific substituents (Berestovitskaya et al., 2009). These methods underscore the complexity and versatility of synthesizing such compounds.

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography and NMR spectroscopy, play a critical role in determining the conformation and configuration of nitropyridine derivatives. For instance, compounds similar to this compound have been characterized using X-ray diffraction to confirm their crystal structures, providing insights into their geometric parameters and intermolecular interactions (Jukić et al., 2010).

Chemical Reactions and Properties

Nitropyridine derivatives are known for their reactivity in nucleophilic substitution reactions, facilitated by the electron-withdrawing nature of the nitro group. Studies have shown that these compounds can undergo reactions with amines in solvents like methanol and benzene, leading to the formation of substituted pyridines under specific conditions (Hamed, 1997).

Applications De Recherche Scientifique

Structural Analysis and Tautomerism

Research on structurally similar compounds, such as 1-benzyl-4-nitroso-5-aminopyrazole, has focused on understanding their structural properties, including tautomerism and protonation effects. For example, studies have revealed that certain nitroso compounds exist in solution as a mixture of amino/nitroso tautomers, which has implications for their reactivity and interaction with other molecules (Holschbach et al., 2003).

NMR Spectroscopy Studies

Substituted nitropyridines have been extensively studied using NMR spectroscopy to understand their conformation and electronic structure. These studies provide valuable information on the electronic effects of substituents and the impact of steric hindrance on molecular conformation, which can be useful for designing related compounds with desired properties (Nudelman & Cerdeira, 1986).

Crystal Structure Determination

The crystal structure of compounds like 2-chloro-4-nitropyridine N-oxide has been determined, revealing important details about molecular packing and intermolecular interactions. Such structural insights are crucial for understanding the material properties and guiding the synthesis of novel compounds (Shafer et al., 2018).

Photophysical Properties

Studies on ortho-metalated complexes of iridium(III) and rhodium(III) with ligands similar to 1-(2-chlorobenzyl)-3-nitropyridin-2(1H)-one have explored the photophysical effects of metal-carbon bonds. These investigations are relevant for developing materials with specific optical properties, such as luminescence, which have applications in sensing, imaging, and light-emitting devices (Sprouse et al., 1984).

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-nitropyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c13-10-5-2-1-4-9(10)8-14-7-3-6-11(12(14)16)15(17)18/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQADPMVNKSDMGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24811463 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5509690.png)

![5-bromo-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B5509704.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5509729.png)

![methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)

![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)

![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)

![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)

![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)